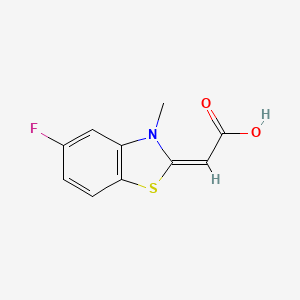
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid typically involves the condensation of 5-fluoro-3-methylbenzothiazole with acetic acid derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- 5-fluoro-3-methylbenzothiazole
- Acetic acid derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary, but generally, the process involves heating the reactants under reflux conditions for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield reduced derivatives.
- Substitution : The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
- Oxidizing agents : Such as potassium permanganate or hydrogen peroxide
- Reducing agents : Such as sodium borohydride or lithium aluminum hydride
- Substitution reagents : Such as halogens, alkylating agents, or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- Benzothiazole : The parent compound with a similar core structure.
- 5-fluoro-1,3-benzothiazole : A closely related derivative with a fluorine substituent.
- 3-methylbenzothiazole : Another derivative with a methyl group.
Uniqueness: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H8FNO2S |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid |
InChI |
InChI=1S/C10H8FNO2S/c1-12-7-4-6(11)2-3-8(7)15-9(12)5-10(13)14/h2-5H,1H3,(H,13,14)/b9-5+ |
Clave InChI |
JZDFKSOAVAZJEO-WEVVVXLNSA-N |
SMILES isomérico |
CN\1C2=C(C=CC(=C2)F)S/C1=C/C(=O)O |
SMILES canónico |
CN1C2=C(C=CC(=C2)F)SC1=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



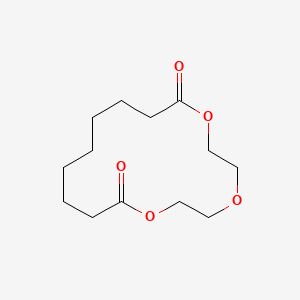
![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
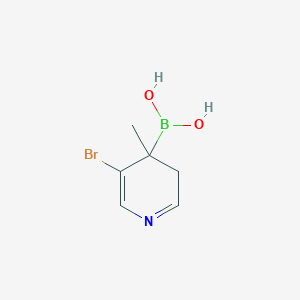
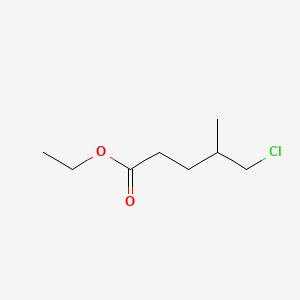
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
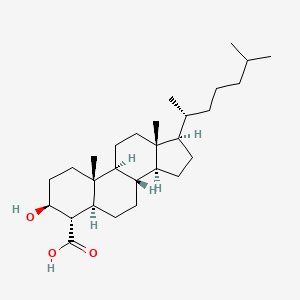
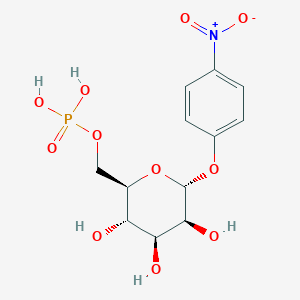
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
